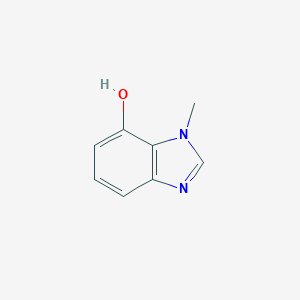

3-Methylbenzimidazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-9-6-3-2-4-7(11)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPJPYXKVODVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylbenzimidazol 4 Ol and Its Precursors

Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The formation of the core benzimidazole ring system is a foundational step in the synthesis of its many derivatives. Modern organic synthesis has evolved from classical methods to include more efficient, sustainable, and versatile protocols.

Ring-Closure Reactions via Condensation Pathways

The most traditional and widely utilized method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine (1,2-diaminobenzene) with a one-carbon electrophile. This approach is broadly categorized into two main pathways:

The Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester or acid chloride), typically under acidic conditions and with heating. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

The Weidenhagen Reaction: This pathway utilizes an aldehyde as the one-carbon source. The o-phenylenediamine reacts with the aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. Various oxidizing agents can be employed to facilitate the final aromatization step.

A classic example of this type of condensation is the reaction of o-phenylenediamine with formic acid, which is heated to yield the parent benzimidazole. orgsyn.org This fundamental reaction serves as a blueprint for the synthesis of more complex derivatives.

Green Chemistry Principles in Benzimidazole Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to benzimidazole synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. Key strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids has been shown to be effective. Some reactions have been developed in aqueous micelles, which act as nanoreactors to facilitate the condensation. heteroletters.org

Solvent-Free Reactions: Performing reactions under solvent-free or solid-state conditions minimizes solvent waste. Reactants can be heated together directly, often with a solid catalyst, to promote the reaction.

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as zinc oxide nanoparticles (ZnO-NPs), allows for easy separation from the reaction mixture and potential for reuse, reducing waste and cost. mdpi.com These catalysts often activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Benzimidazole Formation

Microwave-Assisted and Metal-Free Synthetic Protocols

To accelerate reaction times and improve energy efficiency, microwave-assisted organic synthesis (MAOS) has become a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and intermediates. heteroletters.org This technique is often combined with green chemistry principles, such as using solvent-free conditions or benign solvents.

Furthermore, there is a significant drive to develop metal-free synthetic routes to avoid contamination of the final products with residual heavy metals, which is particularly important in pharmaceutical applications. These protocols often rely on catalysts like iodine or operate under thermal conditions without any catalyst. nih.gov

Functionalization Strategies for the Benzene (B151609) and Imidazole (B134444) Rings

The synthesis of a specifically substituted compound like 3-Methylbenzimidazol-4-ol requires precise control over the placement of the hydroxyl and methyl groups.

Regioselective Introduction of Methyl and Hydroxyl Substituents

Achieving regioselectivity in substituted benzimidazoles is most reliably accomplished by selecting a starting material that already contains the desired substituents in the correct positions. Direct functionalization of the parent benzimidazole ring is often challenging, as it can lead to a mixture of isomers that are difficult to separate.

For the target molecule, this compound, the hydroxyl group must be at position 4. Therefore, the synthesis must begin with a benzene derivative that has amino groups at positions 1 and 2, and a hydroxyl group at position 3. This key precursor is 2,3-diaminophenol (B1330466) . nih.gov Using this starting material ensures that the resulting benzimidazole will have the hydroxyl group locked into the desired C-4 position. The introduction of the N-methyl group is then achieved during or after the ring-closure step.

Ortho-Phenylenediamine-Based Cyclocondensations

Following the principle of using a pre-functionalized precursor, the synthesis of this compound is achieved through the cyclocondensation of 2,3-diaminophenol. A logical and established synthetic sequence involves two primary steps:

Formation of the Imidazole Ring: 2,3-diaminophenol is reacted with formic acid under heating. prepchem.com In a process analogous to the synthesis of the parent benzimidazole, this reaction causes cyclization and dehydration to form the intermediate, 1H-Benzimidazol-4-ol .

N-Methylation: The resulting 1H-Benzimidazol-4-ol is then subjected to a methylation reaction to introduce the methyl group onto one of the imidazole nitrogen atoms. Various methylating agents can be used for this step. The reaction with formic acid itself can sometimes serve as both a carbon and hydrogen source for methylation under specific catalytic conditions. rsc.org This step yields the final product, This compound .

This strategic, precursor-driven approach guarantees the unambiguous placement of the hydroxyl group, overcoming the challenges of regioselectivity inherent in aromatic substitution reactions.

Table 2: Key Compounds in the Synthesis of this compound

Novel Synthetic Routes and Mechanistic Studies of this compound Formation

Dehydrative annulation, or cyclodehydration, is a foundational method for forming the imidazole ring of the benzimidazole system. This approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, followed by the elimination of a water molecule to form the heterocyclic ring.

A novel and advanced approach to this transformation utilizes organophosphorus PIII/PV redox catalysis. nih.govacs.org This methodology drives successive C–N and C–C bond-forming dehydration events. nih.gov The process employs a phosphetane (B12648431) catalyst in conjunction with a mild oxidant (e.g., a bromenium source) and a terminal reductant (e.g., a hydrosilane). acs.org This system facilitates a recursive dehydration sequence through the action of a catalytic bromophosphonium intermediate. nih.govacs.org

The proposed mechanism for this catalytic cycle involves two main phases:

Amide Formation (C–N Bond Formation): The PIII/PV=O redox couple activates the carboxylic acid (e.g., acetic acid for the synthesis of a 2-methylbenzimidazole (B154957) derivative), allowing for amidation with the o-phenylenediamine precursor.

Cyclodehydration (C=N Bond Formation): The same catalytic system then activates the resulting amide intermediate, promoting an intramolecular cyclization and dehydration to yield the final benzimidazole ring structure.

This catalytic method is notable for its mild conditions and its ability to drive the reaction sequence in a one-pot protocol, enhancing efficiency and atom economy. acs.org

The synthesis of the requisite o-phenylenediamine precursor for this compound often begins with an ortho-nitroaniline derivative. The critical step is the selective reduction of the nitro group to an amine, which is most commonly achieved through catalytic hydrogenation.

A key precursor, 2-amino-3-nitrophenol, can be reduced to form the corresponding diamine. guidechem.com Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is a widely used and environmentally friendly method for this transformation. researchgate.net Various catalytic systems have been developed to enhance the efficiency and selectivity of this reduction.

| Catalyst System | Substrate Example | Key Features |

| Palladium-on-Carbon (Pd/C) | 2-Amino-3-nitrophenol | Standard, efficient catalyst for nitro group reduction under hydrogen atmosphere. guidechem.com |

| Platinum-on-Carbon (Pt/C) | p-Nitrophenol | Exhibits high catalytic activity; kinetics often studied to optimize reaction conditions. acs.org |

| Raney Nickel | p-Nitrophenol | A cost-effective alternative to precious metal catalysts. researchgate.net |

| Bimetallic Catalysts (e.g., Pd-Cu/γ-Al₂O₃) | Nitroanilines | Can offer shorter reaction times and high product yields compared to monometallic catalysts. uctm.edu |

| Gold (Au) Clusters | Nitrobenzene (B124822) | Can provide exceptional selectivity, for instance, towards p-aminophenol by suppressing over-hydrogenation. rsc.org |

The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial for achieving high yields and preventing side reactions. The reduction is typically carried out in a solvent such as ethanol (B145695) or methanol. uctm.edu The reaction product, a diamine, is highly reactive and often used immediately in the subsequent cyclization step.

The strategic placement of substituents on the aromatic ring is accomplished through electrophilic aromatic substitution reactions, primarily nitration and acylation. These steps are essential for creating the precisely substituted precursors required for the synthesis of this compound.

A plausible synthetic sequence involves the protection of the amine or hydroxyl group of an aminophenol derivative by acylation, followed by a regioselective nitration. For example, 2-acetamidophenol (B195528) can undergo nitration to introduce a nitro group at positions 3 or 5 of the benzene ring. mdpi.com The directing effects of the hydroxyl and acetamido groups are key to controlling the position of the incoming nitro group.

The synthesis of precursors often involves a multi-step process:

Acetylation: An aminophenol, such as p-aminophenol, is first acetylated using acetic anhydride (B1165640) to form an N-acetyl derivative. google.comgoogle.com This step protects the amino group and modifies its directing effect in subsequent reactions.

Nitration: The acetylated compound is then treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. google.com The reaction temperature is carefully controlled to prevent over-nitration and ensure regioselectivity. For instance, the nitration of 2-acetamidophenol can yield N-(2-hydroxy-3-nitrophenyl)acetamide. nih.gov

Hydrolysis: Following nitration, the acetyl group can be removed by hydrolysis, typically under acidic or basic conditions, to yield the desired nitro-aminophenol precursor. google.com

The following table summarizes typical conditions for these synthetic steps based on related compounds.

| Reaction | Starting Material | Reagents | Conditions | Product Example |

| Acetylation | p-Aminophenol | Acetic Anhydride | - | N-acetyl-p-aminophenol google.com |

| Nitration | N-acetyl-p-aminophenol | 65% Nitric Acid | 20 °C, 1.5 hours | 4-acetoxy-2-acetamido nitrobenzene google.com |

| Hydrolysis | 4-acetoxy-2-acetamido nitrobenzene | Sodium Hydroxide, then HCl | Cooled to <15 °C, pH adjusted to 3-4 | 4-amino-3-nitrophenol google.com |

These foundational reactions provide the essential building blocks that, after catalytic reduction and dehydrative cyclization, lead to the target this compound molecule.

Theoretical and Computational Investigations of 3 Methylbenzimidazol 4 Ol

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. These computational techniques allow for the prediction of molecular structure, stability, and reactivity, offering a microscopic perspective that complements experimental findings.

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less expensive than other high-level quantum chemical methods, making it suitable for studying relatively large molecules like benzimidazole (B57391) derivatives.

For benzimidazole and its derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-31G++(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. These calculations provide a detailed picture of the electron distribution and the nature of chemical bonds within the molecule. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing insights into its three-dimensional structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For benzimidazole derivatives, the distribution and energies of these orbitals are key to understanding their interaction with other molecules.

Table 1: Calculated Quantum Chemical Parameters for 2-Methylbenzimidazole (B154957) (an isomer of 3-Methylbenzimidazol-4-ol)

| Parameter | Value |

| Total Energy | -419.3013 a.u. |

| E_HOMO | -6.2611 eV |

| E_LUMO | -0.9621 eV |

| Energy Gap (ΔE) | 5.2990 eV |

Data sourced from a DFT study on 2-methylbenzimidazole and is intended to be illustrative for the class of methylbenzimidazoles.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a framework for understanding and predicting the behavior of molecules in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Global Softness (S): Is the reciprocal of global hardness and indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the ability of a molecule to donate electrons.

Table 2: Predicted Reactivity Descriptors for 2-Methylbenzimidazole

| Reactivity Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -E_HOMO | 6.2611 eV |

| Electron Affinity (A) | -E_LUMO | 0.9621 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.6116 eV |

| Global Hardness (η) | (I - A) / 2 | 2.6495 eV |

| Global Softness (S) | 1 / (2η) | 0.1887 (eV)^-1 |

| Electrophilicity Index (ω) | χ^2 / (2η) | 2.4612 eV |

Calculated values are based on the data for 2-methylbenzimidazole and serve as an example for related isomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule like this compound, MD simulations could be employed to:

Explore its conformational landscape and identify the most stable conformations in different environments (e.g., in a solvent or interacting with a biological target).

Study the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, with surrounding molecules.

Investigate the adsorption and orientation of the molecule on a surface, which is particularly relevant for applications like corrosion inhibition.

Structure-Property Relationships Derived from Computational Models

For benzimidazole derivatives, computational studies have shown that the nature and position of substituents on the benzimidazole ring have a significant impact on their electronic properties and reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity.

In the case of this compound, the positions of the methyl and hydroxyl groups are expected to influence its electronic distribution, dipole moment, and potential for intermolecular interactions. Computational models can predict how these substitutions affect the molecule's properties compared to the parent benzimidazole or other isomers. These theoretical insights are invaluable for the rational design of new molecules with desired properties for various applications.

Structural Elucidation and Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methylbenzimidazol-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous structural proof.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) can influence the precise chemical shifts, particularly for exchangeable protons like those of the hydroxyl (-OH) and amine (-NH) groups. rsc.org

¹H NMR Spectroscopy: The proton spectrum is expected to display signals for the N-methyl group, the three aromatic protons on the benzene (B151609) ring, and the exchangeable protons of the N-H and O-H groups. The aromatic region would likely show a complex splitting pattern due to spin-spin coupling between adjacent protons. The anticipated chemical shifts are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous benzimidazole (B57391) structures. rsc.orgrsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to heteroatoms (N, O) appearing further downfield. Predicted assignments are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous benzimidazole structures. beilstein-journals.orgrsc.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the assignments made in 1D NMR, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the aromatic protons (H5, H6, and H7) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of the aromatic protons to their corresponding carbon signals and the N-methyl protons to the N-methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the high-frequency region would indicate the O-H and N-H stretching vibrations, which may overlap. The aromatic region will show C-H and C=C stretching, while the fingerprint region will contain a variety of bending vibrations. orientjchem.orgnih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. Characteristic peaks for benzimidazole ring systems are often observed around 1595 cm⁻¹, 1265 cm⁻¹, and 1015 cm⁻¹. nist.gov The symmetric vibrations of the benzene ring would be particularly prominent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated exact mass is 148.0637 g/mol . An HRMS experiment would be expected to find a molecular ion peak ([M+H]⁺) at m/z 149.0715, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI-MS) would provide further structural evidence. The molecular ion (M⁺) at m/z 148 would be expected to be prominent. Key fragmentation pathways would likely include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 147.

Loss of a methyl radical: [M-CH₃]⁺ at m/z 133, a common fragmentation for N-methylated compounds. researchgate.net

Loss of carbon monoxide (CO): [M-CO]⁺ at m/z 120, characteristic of phenolic compounds.

Cleavage of the imidazole (B134444) ring: Leading to smaller fragment ions characteristic of the benzimidazole core structure.

This comprehensive application of NMR, vibrational spectroscopy, and mass spectrometry would provide a robust and unequivocal structural elucidation of this compound.

Table of Compounds Mentioned

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. spectrabase.com When a molecule, such as a benzimidazole derivative, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.net The benzimidazole core, being an aromatic heterocyclic system, exhibits characteristic π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzimidazole ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to an antibonding π* orbital.

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the substitution pattern on the benzimidazole ring and the solvent used for the analysis. For instance, the introduction of a hydroxyl group (-OH) at the 4-position and a methyl group (-CH3) at the 3-position in this compound is expected to influence the electronic distribution within the molecule, thereby affecting the energies of the electronic transitions.

Table 1: Illustrative UV-Vis Absorption Data for Benzimidazole Derivatives (Note: Data is not for this compound)

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| N-Butyl-1H-benzimidazole | Not Specified | ~295 | Not Specified | Not Specified |

| Arylazobenzimidazole (E-isomer) | DMSO/TRIS-buffer | 360-500 | Not Specified | π → π* |

This table provides example data for other benzimidazole derivatives to illustrate typical absorption ranges and is not representative of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzimidazole ring system, the orientation of the methyl and hydroxyl substituents, and how the molecules pack in the solid state. The hydroxyl group, in particular, is expected to participate in hydrogen bonding, which would significantly influence the crystal packing.

While the crystal structure of this compound has not been reported, numerous studies on other benzimidazole derivatives provide valuable comparative data. For example, the crystal structure analysis of various substituted benzimidazoles has shown that the benzimidazole core is generally planar or nearly planar. researchgate.netsemanticscholar.org In these structures, intermolecular hydrogen bonds and π-π stacking interactions are common features that dictate the supramolecular architecture. semanticscholar.org

Table 2: Illustrative Crystallographic Data for a Benzimidazole Derivative (Note: Data is not for this compound)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.4 |

| Z | 4 |

This table presents example crystallographic data for a generic benzimidazole derivative to illustrate the type of information obtained from X-ray diffraction studies and does not represent the actual data for this compound.

Coordination Chemistry of 3 Methylbenzimidazol 4 Ol

Ligand Properties and Chelation Potential

3-Methylbenzimidazol-4-ol is a heterocyclic compound featuring both nitrogen and oxygen atoms, which can act as potential donor sites for coordination with metal ions. Its structure allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complexes.

Nitrogen and Oxygen Donor Sites

The this compound ligand possesses two primary donor atoms: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. mdpi.comresearchgate.net The lone pair of electrons on the sp2-hybridized nitrogen atom and the oxygen atom makes them effective Lewis bases, capable of coordinating to a metal center. mdpi.comresearchgate.net Spectroscopic studies on related benzimidazole (B57391) derivatives confirm the involvement of both nitrogen and oxygen atoms in coordination. For instance, in the infrared (IR) spectra of metal complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, a downward shift in the ν(C=N) stretching frequency is observed compared to the free ligand, indicating the coordination of the imine nitrogen to the metal ion. nih.gov Similarly, changes in the stretching frequency of the phenolic C-O group suggest the participation of the hydroxyl oxygen in complex formation. nih.gov

Ambidentate Coordination Modes

While direct experimental evidence for the ambidentate coordination of this compound is not extensively documented, its structure suggests the potential for different coordination modes. The ligand could theoretically coordinate to a metal center in a monodentate fashion through either the nitrogen or the oxygen atom. However, the proximity of the hydroxyl group to the imidazole ring strongly favors a bidentate chelation, forming a stable five-membered ring with the metal ion. This chelation is a common feature in the coordination chemistry of 2-substituted benzimidazole phenols. nih.gov The planarity and conjugated π-system of the benzimidazole ring contribute to the stability of these complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metal complexes of benzimidazole derivatives have been extensively studied. nih.govmdpi.comjocpr.comekb.eg The synthesis of these complexes generally involves the reaction of the benzimidazole ligand with a transition metal salt, such as acetates or chlorides of copper(II), nickel(II), cobalt(II), or zinc(II), in an alcoholic solvent. nih.govnih.gov The reaction is often carried out at room temperature or with gentle heating to facilitate the formation of the complex. nih.govnih.gov

The characterization of these complexes relies on several techniques:

Infrared (IR) Spectroscopy: As mentioned earlier, shifts in the ν(C=N) and ν(C-O) bands provide evidence of coordination through the nitrogen and oxygen atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra of the free ligand and its diamagnetic metal complexes can show shifts in the signals of protons near the coordination sites, further confirming the mode of bonding. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. For example, d-d transitions can indicate whether a complex has an octahedral, tetrahedral, or square planar geometry. ekb.eg

Mass Spectrometry: This technique helps in confirming the molecular weight and stoichiometry of the synthesized complexes. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in verifying the proposed formula. ekb.eg

| Metal Ion | General Synthetic Method | Common Characterization Techniques | Expected Geometry |

| Cu(II) | Reaction of ligand with Cu(OAc)₂ or CuCl₂ in ethanol (B145695). nih.gov | IR, UV-Vis, Mass Spec, Elemental Analysis | Square Planar or Distorted Octahedral |

| Ni(II) | Reaction of ligand with Ni(OAc)₂ or NiCl₂ in ethanol. nih.gov | IR, UV-Vis, Mass Spec, Elemental Analysis, Magnetic Susceptibility | Square Planar or Octahedral |

| Co(II) | Reaction of ligand with Co(OAc)₂ or CoCl₂ in ethanol. | IR, UV-Vis, Mass Spec, Elemental Analysis, Magnetic Susceptibility | Tetrahedral or Octahedral |

| Zn(II) | Reaction of ligand with Zn(OAc)₂ or ZnCl₂ in ethanol. nih.gov | IR, ¹H NMR, Mass Spec, Elemental Analysis | Tetrahedral |

Main Group Metal Complexes

The coordination chemistry of benzimidazole derivatives with main group metals is less explored compared to transition metals. However, the synthesis of such complexes is feasible and can be achieved by reacting the ligand with a main group metal salt, such as those of tin(IV), antimony(III), or bismuth(III), in an appropriate solvent system. The characterization would involve similar techniques as for transition metal complexes, with a particular emphasis on NMR spectroscopy (for diamagnetic complexes) and X-ray crystallography to elucidate the coordination environment around the main group metal center.

Derivatives and Analogues of 3 Methylbenzimidazol 4 Ol in Advanced Research

Synthetic Exploration of N-Substituted and O-Substituted Analogues

The presence of a reactive hydroxyl group and a nucleophilic nitrogen atom (at the N-1 position) in the 3-Methylbenzimidazol-4-ol scaffold allows for a wide range of synthetic modifications. The exploration of N-substituted and O-substituted analogues is a primary strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

O-Substituted Analogues: The phenolic hydroxyl group at the C-4 position is a prime site for alkylation and acylation reactions. O-alkylation is commonly achieved by treating the parent compound with various alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base. nih.gov The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkyl halide. This method is versatile for introducing a diverse range of alkoxy groups, from simple methyl ethers to more complex benzyloxy moieties. nih.govnih.gov

N-Substituted Analogues: While the N-3 position is already occupied by a methyl group, the N-1 position is available for substitution. Direct N-alkylation of the benzimidazole (B57391) ring can be accomplished using alkyl halides, often in a polar aprotic solvent like DMF. semanticscholar.orgnih.gov The choice of base is critical to direct the substitution to the desired position. Copper-catalyzed C-N bond formation protocols have also emerged as efficient methods for creating N-alkyl and N-aryl substituted benzimidazoles. nih.gov These reactions offer a broad substrate scope and often proceed in excellent yields.

The table below summarizes common synthetic routes for these substitutions, based on established benzimidazole chemistry.

| Derivative Type | Reaction | Reagents and Conditions | Typical Substituents (R) |

| O-Alkylated | Williamson Ether Synthesis | R-X (Alkyl Halide), K₂CO₃ or NaH, in DMF or Acetone | Methyl, Ethyl, Benzyl, Allyl |

| O-Acylated | Esterification | R-COCl (Acyl Chloride) or (RCO)₂O (Anhydride), Pyridine or TEA | Acetyl, Benzoyl |

| N-Alkylated | Nucleophilic Substitution | R-X (Alkyl Halide), Base (e.g., K₃PO₄), DMF | Propyl, Benzyl, Substituted Benzyl |

| N-Arylated | Copper-Catalyzed Coupling | Ar-X (Aryl Halide), Cu(OAc)₂, Ligand (e.g., 1,10-phenanthroline) | Phenyl, Substituted Phenyl |

This table presents generalized synthetic methods applicable to the benzimidazole scaffold.

Modifications at the Benzene (B151609) Ring for Tuned Properties

Altering the electronic and steric properties of the benzene portion of the this compound molecule is a key strategy for fine-tuning its characteristics. This is typically achieved through electrophilic aromatic substitution reactions, where the existing substituents (hydroxyl and the fused imidazole (B134444) ring) direct the position of the incoming electrophile.

Halogenation: Direct halogenation of the benzimidazole ring can be achieved using various halogenating agents. nih.gov For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. chemrxiv.orgnih.gov The position of substitution (C-5, C-6, or C-7) is influenced by the reaction conditions and the directing effects of the hydroxyl and methylimidazolyl groups. Halogen atoms serve as important functional handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of more complex moieties.

Nitration: The introduction of a nitro group (–NO₂) onto the benzene ring is a fundamental modification that significantly alters the electronic properties of the molecule, making it more electron-deficient. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The strongly electron-withdrawing nature of the nitro group can influence the acidity of the phenolic proton and the basicity of the imidazole nitrogens. Furthermore, the nitro group can be subsequently reduced to an amino group, providing a site for further derivatization.

These modifications are summarized in the table below.

| Modification | Typical Reagents | Introduced Group | Effect on Properties |

| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | -Cl, -Br | Alters electronics, provides handle for cross-coupling |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Strongly electron-withdrawing, precursor to amino group |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | -SO₃H | Increases water solubility, electron-withdrawing |

This table outlines standard electrophilic aromatic substitution reactions and their general impact on the properties of the benzimidazole core.

Fused Ring Systems Derived from this compound

The synthesis of fused ring systems extends the planar aromatic structure of the benzimidazole core, leading to novel polycyclic scaffolds with unique steric and electronic properties. nih.govthieme-connect.de These larger systems are of interest in materials science for their potential photophysical properties and in medicinal chemistry for their ability to interact with larger biological targets.

The 4-hydroxy group and the adjacent C-5 position on the benzene ring are key sites for building additional rings. For example, condensation reactions can be employed to form new heterocyclic rings fused to the benzene moiety. Methodologies for creating fused benzimidazoles often involve intramolecular cyclization reactions. semanticscholar.orgnih.gov This can include copper-catalyzed C-N coupling followed by cyclization or oxidative cyclizations of appropriately substituted precursors. nih.gov

Recent advances in synthetic chemistry have provided several routes to ring-fused benzimidazoles, including:

Oxidative Cyclization: Treatment of benzimidazoles bearing methoxy groups on the benzene ring with reagents like ceric ammonium nitrate can lead to the formation of benzimidazole-4,7-diones, which are fused quinone systems. nih.gov

Palladium-Catalyzed C-H Activation: Tandem reactions involving C-H arylation and subsequent aerobic oxidative C-H amination can yield complex fused systems like benzimidazole-fused phenanthridines. nih.gov

Condensation Reactions: Reaction with bifunctional reagents can lead to the formation of new fused rings. For instance, reacting with α,β-unsaturated ketones could potentially lead to fused pyranobenzimidazoles.

These strategies allow for the construction of tetracyclic and pentacyclic systems, significantly expanding the structural diversity of derivatives obtainable from the this compound starting material. ekb.eg

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

Structure-Reactivity and Structure-Function Relationship (SAR) studies are essential for understanding how specific chemical modifications to the this compound core influence its behavior. nih.gov By systematically altering the substituents at the N-1, C-2, C-4, and benzene ring positions, researchers can correlate structural changes with variations in reactivity and biological or physical function. researchgate.netnih.gov

Structure-Reactivity:

Acidity/Basicity: Modifications to the benzene ring significantly impact the pKa of the 4-hydroxyl group and the basicity of the imidazole nitrogen atoms. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene ring increase the acidity of the hydroxyl group by stabilizing the corresponding phenoxide ion. Conversely, electron-donating groups (e.g., -OCH₃) decrease its acidity.

Nucleophilicity: The nucleophilicity of the N-1 nitrogen is affected by substituents on the benzimidazole system. Electron-donating groups enhance its nucleophilicity, facilitating reactions like N-alkylation, while electron-withdrawing groups have the opposite effect.

Structure-Function: In the context of medicinal chemistry, SAR studies on benzimidazole derivatives have revealed key insights:

Substituents at the N-1 position can influence pharmacokinetic properties and binding interactions within protein pockets. nih.gov

Modifications at the C-2 position are known to be critical for various biological activities, often forming key interactions with enzyme active sites.

The following table provides a conceptual summary of expected SAR trends for this compound derivatives based on established benzimidazole chemistry.

| Modification Site | Substituent Type | Potential Impact on Function |

| O-4 Position | Alkyl chains of varying length | Modulates lipophilicity and steric bulk, affecting solubility and target binding. |

| N-1 Position | Benzyl, substituted aryl groups | Can introduce additional binding interactions (e.g., π-π stacking) and alter metabolic stability. |

| Benzene Ring | Electron-withdrawing groups (-NO₂, -CF₃) | Can enhance binding through specific electronic interactions; may affect pKa. |

| Benzene Ring | Electron-donating groups (-OCH₃, -CH₃) | Can alter electron density and influence metabolic pathways. |

This table illustrates general principles of how structural modifications on the benzimidazole scaffold can influence its functional properties.

Applications in Materials Science

Integration into Functional Polymers and Organic Electronics

The benzimidazole (B57391) moiety is a well-regarded building block for high-performance polymers due to its high thermal and chemical stability. Integrating structures like 3-Methylbenzimidazol-4-ol into polymer chains can create functional materials with specific electronic, optical, or mechanical properties. These polymers are explored for applications in organic electronics, where tailored molecular structures are essential for device performance.

Research has demonstrated the synthesis of functional aromatic poly(1,3,4-oxadiazole-ether)s containing benzimidazole pendants. nih.gov By incorporating the benzimidazole unit as a side chain on a stable polymer backbone, it is possible to modify the polymer's properties, such as its dielectric behavior, without altering the main chain. nih.gov This approach allows for the fine-tuning of material characteristics for specific electronic applications.

Furthermore, single crystals of related compounds, such as 2-methylbenzimidazole (B154957) 4-aminobenzoate (B8803810), have been investigated for their potential in opto-electronic devices. researchgate.net The inherent properties of the benzimidazole core, when combined with other functional organic molecules, can lead to materials with significant third-order nonlinear optical (NLO) coefficients, making them suitable for optical switching and other opto-electronic applications. researchgate.net The development of miscible polymer compositions based on aromatic polybenzimidazoles highlights their utility in creating high-resistance films and fibers, demonstrating the versatility of the benzimidazole scaffold in polymer science.

Optical Materials and Nonlinear Optics

Organic materials with high nonlinear optical (NLO) properties are of significant interest for applications in photonics, including optical computing, frequency conversion, and optical switching. researchgate.net The benzimidazole framework is a promising scaffold for NLO materials due to its conjugated π-electron system, which can be modified with donor-acceptor groups to enhance NLO response. researchgate.net

While specific NLO data for this compound is not extensively documented, studies on its structural isomers and related derivatives provide strong evidence of its potential. For instance, Z-scan techniques used to study 2-methylbenzimidazole (2-MBMZ) derivatives revealed significant third-order NLO properties, with a nonlinear optical susceptibility (χ³) value in the range of 2.60182 × 10⁻⁵ esu. researchgate.net Similarly, single crystals of 2-methylbenzimidazole 4-aminobenzoate have shown a high third-order NLO susceptibility (χ³) of 11.55 × 10⁻⁵ esu, highlighting the potential of this class of compounds in NLO device fabrication. researchgate.net

Moreover, precise excited-state engineering in benzimidazole derivatives has been achieved by creating donor-acceptor architectures. This approach allows for the development of materials with tunable phosphorescence, including temperature-responsive phosphorescence, demonstrating their application in advanced optical materials and sensors. acs.org These findings suggest that this compound, with its hydroxyl (donor) and imidazole (B134444) (acceptor-like) components, could be a valuable precursor for designing novel NLO materials.

Corrosion Inhibition Mechanisms via Surface Adsorption

Benzimidazole and its derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. The benzimidazole ring, with its nitrogen heteroatoms and π-electrons, facilitates strong adsorption. jmaterenvironsci.com The process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal's d-orbitals). semanticscholar.org This adsorption blocks the active sites on the metal surface, interfering with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgnih.gov Consequently, benzimidazole derivatives are often classified as mixed-type inhibitors. nih.govacs.org

The adsorption behavior of these inhibitors typically follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer on the metal surface. jmaterenvironsci.comrsc.orgacs.org The efficiency of inhibition is dependent on the inhibitor's concentration, the temperature, and the specific molecular structure. researchgate.netresearchgate.net Studies on various derivatives show that the presence of electron-donating groups can enhance inhibition efficiency. The hydroxyl and methyl groups on this compound are expected to contribute favorably to its adsorption and protective capabilities.

Below is a table summarizing the performance of several benzimidazole derivatives as corrosion inhibitors for steel in acidic media, illustrating the high efficiency achievable with this class of compounds.

| Inhibitor Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 5-methoxy-2-(...)-benzimidazole (MSB) | Carbon Steel | 1M HCl | 95% | jmaterenvironsci.comresearchgate.net |

| Methyl-5-Benzoyl-2-Benzimidazole Carbamate | Mild Steel | H₂SO₄ | ~96.6% | nih.gov |

| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole | Carbon Steel | 0.5 M HCl | >90% (Implied) | researchgate.netresearchgate.net |

| A triazole-thiol substituted benzimidazole | Mild Steel | 15% HCl | >90% | acs.org |

| 2-mercaptobenzimidazole | Mild Steel | 1 M HCl | ~99% | manchester.ac.uk |

Self-Assembled Monolayers and Interface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a substrate. They provide a powerful method for tailoring the chemical and physical properties of surfaces at the nanoscale. nsf.gov Molecules capable of forming SAMs typically consist of an anchor group that binds to the surface, a spacer or linker, and a terminal group that defines the new surface functionality. nsf.gov

Benzimidazole derivatives are excellent candidates for forming SAMs on metal surfaces, particularly iron and steel. The benzimidazole moiety can act as a robust anchor group, binding to the metal through its nitrogen atoms. researchgate.net This has been demonstrated in studies where self-assembled films of imidazole derivatives were shown to effectively protect iron from corrosion. researchgate.net

Through interface engineering using SAMs, it is possible to control properties such as wettability, adhesion, and electron transfer. uh.edu For example, in organic electronics, SAMs are used to modify electrode work functions, reducing the contact resistance at the metal-semiconductor interface and improving device performance. nih.gov While research on thiol-based SAMs is more common, the strong interaction of benzimidazoles with metal surfaces suggests that this compound could be used to form stable, protective SAMs. The hydroxyl terminal group could be further functionalized to impart specific properties to the surface, opening up applications in corrosion prevention, biosensing, and electronics. uh.edu

Design of Hybrid Materials for Advanced Functionalities

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to creating materials with synergistic or entirely new properties. nih.gov The benzimidazole scaffold is a versatile organic component for the design of such advanced materials.

One direct application is in the formulation of composite coatings. For instance, the adsorption capacity and performance of polyaniline (PANI), a conductive polymer used in corrosion protection, can be enhanced by doping with functional molecules. Research has shown that modifying coatings with benzimidazole derivatives can significantly improve corrosion resistance. mdpi.com In this context, this compound could be incorporated into an epoxy or polymer matrix, where it would migrate to the polymer-metal interface to form a protective film, thereby creating a "smart" hybrid coating with enhanced anti-corrosion properties.

Another promising area is the development of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The benzimidazole structure, with its potential for multiple coordination sites (especially if further functionalized), can act as the organic linker. By choosing appropriate metal centers and synthesis conditions, it would be possible to design novel MOFs based on this compound with tailored pore sizes and chemical functionalities for applications in catalysis, gas storage, and separation.

Catalytic Applications of 3 Methylbenzimidazol 4 Ol and Its Complexes

Organocatalysis Mediated by the Benzimidazole (B57391) Scaffold

While the broader class of benzimidazole derivatives has found application in organocatalysis, specific studies detailing the use of 3-Methylbenzimidazol-4-ol as a standalone organocatalyst are not extensively documented in publicly available research. The inherent structural features of the benzimidazole core, such as the presence of both acidic and basic nitrogen atoms, theoretically allow it to function as a bifunctional catalyst. The hydroxyl group at the 4-position and the methyl group at the 3-position of this compound could further modulate its electronic and steric properties, potentially influencing its catalytic activity and selectivity in reactions such as aldol (B89426) condensations, Michael additions, or asymmetric transformations. However, dedicated research to explore and validate these potential applications is needed to establish its role in organocatalysis.

Metal-Complex Catalysis

The ability of the benzimidazole nucleus to act as a versatile ligand for a wide range of transition metals is well-established. The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. The hydroxyl group in this compound offers an additional coordination site, potentially leading to the formation of bidentate or even polydentate ligands, thereby enhancing the stability and modulating the reactivity of the resulting metal complexes.

Oxidation Reactions (e.g., Alcohol Oxidation, Olefin Oxidation)

Metal complexes derived from benzimidazole ligands have shown significant promise in catalytic oxidation reactions. While specific data on this compound complexes is limited, the general principles can be extrapolated. For instance, copper(II) and ruthenium(II) complexes bearing benzimidazole-based ligands have been investigated for the aerobic oxidation of alcohols to aldehydes and ketones. The catalytic cycle often involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination. The electronic properties of the benzimidazole ligand, influenced by substituents like the methyl and hydroxyl groups in this compound, can impact the redox potential of the metal center and, consequently, the efficiency of the catalytic process. Similarly, in olefin oxidation, metal-benzimidazole complexes can act as catalysts for epoxidation or dihydroxylation reactions, often in the presence of a co-oxidant.

Table 1: Representative Metal-Benzimidazole Complexes in Catalytic Oxidation

| Metal Center | Ligand Type | Substrate | Product | Oxidant | Reference |

| Copper(II) | Bidentate Benzimidazole | Benzyl Alcohol | Benzaldehyde | O₂ | |

| Ruthenium(II) | Tridentate Benzimidazole | Styrene | Styrene Oxide | H₂O₂ |

This table represents general findings for benzimidazole complexes and serves as a model for potential studies involving this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are highly effective ligands for stabilizing palladium catalysts in these transformations. While research specifically employing this compound as a precursor for NHC ligands is not widely reported, the potential exists. The formation of a palladium-NHC complex derived from this compound could offer a robust catalytic system for Suzuki-Miyaura and Heck couplings. The substituents on the benzimidazole ring can influence the steric bulk and electronic donor ability of the NHC ligand, which in turn affects the stability and activity of the palladium catalyst.

Table 2: Potential Application of this compound Derived NHC-Pd Complexes in Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Potential Catalyst | Expected Product | Reference |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | [Pd]-NHC from this compound | Biaryl | |

| Heck | Aryl Iodide | Alkene | [Pd]-NHC from this compound | Substituted Alkene |

This table is speculative and highlights potential research directions based on established principles of NHC-palladium catalysis.

Heterogeneous Catalysis and Catalyst Design

Immobilizing benzimidazole-based catalysts onto solid supports is a key strategy for developing recyclable and environmentally friendly catalytic systems. This compound, with its hydroxyl functionality, is particularly amenable to immobilization on supports like silica, alumina, or polymers. This can be achieved through covalent linkage, offering a robust method for heterogenization. The resulting solid-supported catalysts, whether as organocatalysts or as ligands for metal complexes, can be easily separated from the reaction mixture and reused, enhancing the economic and environmental viability of the catalytic process. The design of such heterogeneous catalysts would involve optimizing the linker, the support material, and the loading of the catalytic species to achieve maximum activity and stability.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for catalyst optimization and the development of new transformations. For metal complexes of this compound, mechanistic studies would involve a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational modeling. Key steps to investigate in a hypothetical catalytic cycle, for instance in an oxidation reaction, would include substrate coordination, the formation of the active oxidizing species, the hydrogen abstraction or oxygen transfer step, and product release with catalyst regeneration. The role of the 3-methyl and 4-hydroxyl groups in influencing the stability of intermediates and the energy barriers of transition states would be a central focus of such investigations.

Mechanistic Insights into Biological Interactions in Vitro Studies

Molecular Target Identification and Binding Modes (e.g., Enzyme Inhibition, Protein-Ligand Interactions)

Direct in vitro studies identifying the specific molecular targets and binding modes of 3-Methylbenzimidazol-4-ol are not extensively available in the current scientific literature. However, the broader class of benzimidazole (B57391) derivatives has been widely studied, revealing a range of biological targets and interaction mechanisms. Generally, the benzimidazole scaffold, due to its structural similarity to purine (B94841), is known to interact with various biological macromolecules.

It is hypothesized that benzimidazoles can act as competitive inhibitors for enzymes that utilize purine-like substrates. For instance, some benzimidazole derivatives have been shown to inhibit enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The binding typically involves interactions with the enzyme's active site. nih.gov Molecular docking studies with various benzimidazole derivatives suggest that the N-H group and the nitrogen atom of the imidazole (B134444) ring are crucial for forming hydrogen bonds with amino acid residues in the active sites of proteins. nih.gov For example, in the context of Ascaris β-tubulins, benzimidazoles are predicted to bind to the colchicine (B1669291) binding site, with key interactions involving hydrogen bonds and hydrophobic contacts. nih.gov

The specific interactions of this compound would be influenced by its methyl and hydroxyl substituents. The hydroxyl group could act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to certain protein targets. The methyl group might engage in hydrophobic interactions within a binding pocket. Without specific experimental data, the precise molecular targets and binding modes of this compound remain speculative.

Cellular Pathway Modulation in Controlled In Vitro Systems

Specific studies detailing the modulation of cellular pathways by this compound in controlled in vitro systems are scarce. The biological effects of benzimidazole derivatives are often linked to their ability to interfere with fundamental cellular processes. For example, their structural analogy to purines can lead to the inhibition of nucleic acid and protein synthesis in bacteria. whiterose.ac.uk

In cancer cell lines, various benzimidazole derivatives have been shown to induce apoptosis and disrupt the cell cycle. nih.govresearchgate.net Some derivatives can trigger the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis. mdpi.com The anticancer activity of some benzimidazoles is also attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. nih.gov

Given the general activities of the benzimidazole scaffold, it is plausible that this compound could influence similar cellular pathways. However, without direct experimental evidence from in vitro cell-based assays, its specific effects on cellular signaling and metabolic pathways are unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in Biological Contexts

For the benzimidazole core, substitutions at different positions have been shown to significantly impact activity and selectivity:

N1-substitution: Modifications at the N1 position of the benzimidazole ring are often critical for activity. For instance, in a series of 5-HT4 receptor antagonists, the nature of the substituent on the basic nitrogen atom was found to be of great importance for high affinity. nih.gov

C2-substitution: The C2 position is a common site for modification. In studies on anti-inflammatory agents, 2-substituted N-benzyl benzimidazoles showed that the substituent at the C2 position greatly influences their bradykinin (B550075) B1 receptor antagonist activity. nih.gov

Benzene (B151609) Ring Substitution: Substituents on the benzene part of the benzimidazole ring also play a significant role. For COX and 5-lipoxygenase inhibition by 2-phenyl-substituted benzimidazoles, the substitution pattern on the phenyl ring was a key determinant of activity. nih.gov

For this compound, the methyl group at the 3-position and the hydroxyl group at the 4-position would be key determinants of its biological activity profile. The hydroxyl group, in particular, could participate in crucial hydrogen bonding interactions with a biological target. The position of this hydroxyl group (C4) compared to other hydroxylated benzimidazoles would likely lead to a distinct interaction profile. However, without comparative studies including this compound, its specific SAR remains to be elucidated.

Interaction with Biomolecules (e.g., DNA, Proteins) at a Fundamental Level

The interaction of the benzimidazole scaffold with biomolecules, particularly DNA and proteins, has been a subject of considerable research, providing a fundamental basis for their biological activities.

Interaction with DNA: Benzimidazole derivatives have been shown to interact with DNA through various modes, including intercalation and minor groove binding. nih.govrsc.org The binding mode is often dependent on the structure of the specific benzimidazole derivative, including the nature and number of substituent groups. nih.gov Some dicationic benzimidazoles have been found to bind specifically to the minor groove of DNA at AT-rich sequences. researchgate.net These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. researchgate.net

Interaction with Proteins: As a "privileged structure," the benzimidazole scaffold can bind to a wide variety of proteins, including enzymes and receptors, through hydrogen bonds, coordination with metal ions, or hydrophobic interactions. researchgate.net The ability of benzimidazoles to mimic the purine structure allows them to compete with natural ligands for binding sites on proteins. whiterose.ac.uk For example, benzimidazole-based anthelmintics are known to bind to β-tubulin, inhibiting its polymerization into microtubules, which is essential for cell division and motility. nih.govyoutube.com

While these general principles of interaction with DNA and proteins are well-established for the benzimidazole class of compounds, specific biophysical studies on the interaction of this compound with these biomolecules are not available. The presence of the methyl and hydroxyl groups would undoubtedly influence the nature and strength of these interactions.

Q & A

What are the established synthetic routes for 3-Methylbenzimidazol-4-ol, and what reaction conditions are critical for yield optimization?

Basic Synthesis Methodology

The synthesis of this compound typically involves cyclocondensation reactions. A validated route uses 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in dimethylformamide (DMF) with Na₂S₂O₅ as a catalyst under reflux conditions . Alternative methods employ KOH in DMSO to facilitate cyclization, followed by purification via recrystallization (e.g., methanol or ethanol) . Key parameters include:

- Temperature : Maintaining 50–60°C during condensation to avoid side reactions.

- Catalyst selection : Sodium metabisulfite (Na₂S₂O₅) enhances imine formation efficiency.

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates.

How can researchers characterize this compound, and what analytical techniques are essential for structural confirmation?

Basic Characterization

Structural elucidation requires a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles, torsion angles, and crystallographic packing (e.g., monoclinic systems with space group P21/c) .

- Spectroscopic methods :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm).

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 376.40 for C₂₂H₂₀N₂O₄ derivatives) .

- InChI key validation : Cross-referencing with PubChem entries ensures consistency in stereochemical descriptors .

What preliminary biological assays are recommended to screen this compound for bioactivity?

Basic Biological Screening

Initial pharmacological profiling should include:

- Enzyme inhibition assays : Test against kinases (e.g., CDK1/GSK3β) or receptors using fluorogenic substrates .

- Antimicrobial testing : Broth microdilution (MIC/MBC) against S. aureus or C. albicans per CLSI guidelines .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Advanced Synthesis Optimization

To maximize yield and purity:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model temperature, solvent ratio, and catalyst loading .

- Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance recyclability and reduce waste .

- Flow chemistry : Implement continuous flow reactors for precise control of residence time and mixing efficiency .

How should researchers address contradictory data in reported biological activities of this compound derivatives?

Advanced Data Contradiction Analysis

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., fixed vs. floating EC₅₀ models) .

- Orthogonal assays : Validate enzyme inhibition claims with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Batch-to-batch reproducibility checks : Quantify impurities (e.g., via HPLC-UV) that may modulate activity .

What mechanistic studies are critical to understanding the biological mode of action of this compound?

Advanced Mechanism of Action

To elucidate mechanisms:

- Molecular docking : Simulate binding poses with target proteins (e.g., benzimidazole interactions with ATP-binding pockets) .

- Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .

- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites and assess stability in hepatic microsomes .

How can analytical methods for quantifying this compound be validated to meet regulatory standards?

Advanced Analytical Validation

For GLP compliance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.